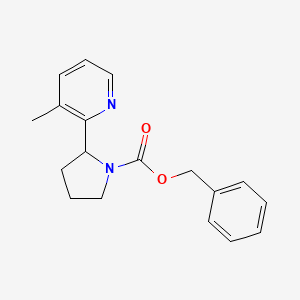![molecular formula C14H8FNO2 B11812090 2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11812090.png)
2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde is a chemical compound with the molecular formula C14H8FNO2 It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde typically involves the reaction of 2-aminophenol with 2-fluorobenzoyl chloride to form the benzoxazole ring. This is followed by formylation at the 5-position of the benzoxazole ring to introduce the aldehyde group. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(2-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid.
Reduction: 2-(2-Fluorophenyl)benzo[d]oxazole-5-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde is not fully understood. its biological activity is thought to be related to its ability to interact with specific enzymes and receptors in biological systems. The benzoxazole ring can mimic nucleic bases, allowing it to bind to DNA or proteins, potentially disrupting normal cellular processes .
類似化合物との比較
Similar Compounds
2-Phenylbenzo[d]oxazole-5-carbaldehyde: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(2-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
2-(2-Methylphenyl)benzo[d]oxazole-5-carbaldehyde: Contains a methyl group, which can influence its steric and electronic properties.
Uniqueness
The presence of the fluorine atom in 2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde makes it unique compared to its analogs. Fluorine can significantly alter the compound’s reactivity, stability, and biological activity due to its high electronegativity and ability to form strong bonds with carbon.
特性
分子式 |
C14H8FNO2 |
|---|---|
分子量 |
241.22 g/mol |
IUPAC名 |
2-(2-fluorophenyl)-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C14H8FNO2/c15-11-4-2-1-3-10(11)14-16-12-7-9(8-17)5-6-13(12)18-14/h1-8H |
InChIキー |
YCNAIMMZVFPVIE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


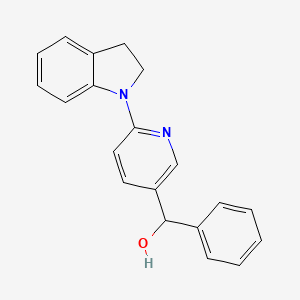
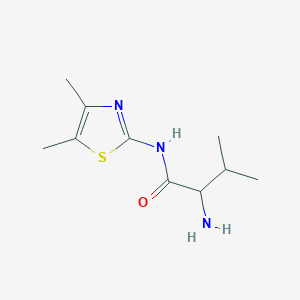
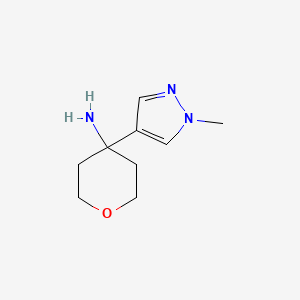

![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11812020.png)

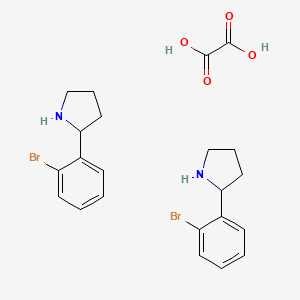
![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11812041.png)
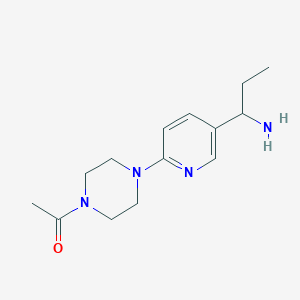


![4-(Piperazin-1-yl)benzo[d][1,2,3]triazine](/img/structure/B11812063.png)
